

TAK-828F Off-Target Screening and Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target screening profile of **TAK-828F**, a potent and selective retinoic acid receptor-related orphan receptor gamma t (RORyt) inverse agonist. The performance of **TAK-828F** is compared with other RORyt inhibitors in development, supported by available experimental data.

Introduction

TAK-828F is an orally available small molecule that functions as a selective inverse agonist of RORyt, a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are pivotal in the pathogenesis of various autoimmune and inflammatory diseases, making RORyt an attractive therapeutic target.[1][3] A critical aspect of drug development is ensuring the selectivity of a compound to minimize off-target effects and potential toxicities. This guide summarizes the available off-target screening data for TAK-828F and compares it to other RORyt inhibitors.

Comparative Analysis of Off-Target Profiles

The following tables summarize the available selectivity and off-target data for **TAK-828F** and selected competitor RORyt inhibitors. It is important to note that comprehensive, head-to-head off-target screening data is not always publicly available for compounds in development.

Table 1: Selectivity of RORyt Inhibitors Against ROR Isoforms



Compound	RORyt IC50/Ki	RORα Selectivity (fold)	RORβ Selectivity (fold)	Reference
TAK-828F	1.9 nM (binding IC50), 6.1 nM (reporter gene IC50)	>5000	>5000	[4]
Vimirogant (VTP- 43742)	3.5 nM (Ki), 17 nM (IC50)	>1000	>1000	
BI 730357	140 nM (human whole blood IC50 for IL-17 inhibition)	Minimal cross- reactivity reported	Minimal cross- reactivity reported	
Cedirogant (ABBV-157)	Data not publicly available	Data not publicly available	Data not publicly available	
IMU-935	Data not publicly available	Highly selective	Highly selective	-

Table 2: Summary of Broad Off-Target Screening



Compound	Screening Panel	Key Findings	Reference
TAK-828F	Panel of 19 other nuclear receptors	No agonistic activities and no or weak antagonistic activities.	
Vimirogant (VTP- 43742)	Not specified	Generally well- tolerated in Phase 1 and 2a trials, but reversible transaminase elevations were observed at the highest dose. Development was terminated due to liver toxicity concerns.	
BI 730357	Typical screening panels of receptors and kinases	No off-target activity was detected. Development was discontinued due to limited efficacy and findings from a non-human carcinogenicity study.	
Cedirogant (ABBV- 157)	Preclinical chronic toxicology study	Development was terminated due to findings in a preclinical chronic toxicology study.	
IMU-935	Not specified	Favorable safety, tolerability, and pharmacokinetic profile in a Phase 1 study.	



Experimental Protocols

Below are detailed methodologies for key experiments typically employed in off-target screening and selectivity profiling.

Nuclear Receptor Selectivity Panel

- Objective: To determine the selectivity of a compound against a panel of nuclear receptors.
- Methodology: Cell-based reporter gene assays are commonly used.
 - Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids:
 - An expression vector encoding the ligand-binding domain of the nuclear receptor of interest fused to a DNA-binding domain (e.g., GAL4).
 - A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a UAS-luciferase reporter).
 - Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound (e.g., TAK-828F) and a known reference agonist or antagonist for each nuclear receptor.
 - Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are prepared,
 and luciferase activity is measured using a luminometer.
 - Data Analysis: The effect of the test compound on the activity of each nuclear receptor is determined. For antagonism assays, the IC50 value (the concentration at which the compound inhibits 50% of the reference agonist's response) is calculated. For agonism assays, the EC50 value (the concentration at which the compound produces 50% of the maximal response) is determined.

Broad Off-Target Pharmacology Profiling (e.g., Eurofins SafetyScreen44™)



- Objective: To identify potential off-target interactions of a compound with a broad range of receptors, ion channels, transporters, and enzymes.
- Methodology: A combination of radioligand binding assays and functional assays is employed.
 - Target Panel: A panel of targets with known relevance to adverse drug reactions is used (e.g., the SafetyScreen44[™] panel includes targets such as adrenergic, dopaminergic, serotonergic, and opioid receptors, as well as hERG potassium channels and COX enzymes).
 - Binding Assays:
 - Cell membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand and the test compound at a fixed concentration (e.g., 10 μM).
 - The amount of radioligand bound to the target is measured using a scintillation counter.
 - The percentage inhibition of radioligand binding by the test compound is calculated.
 - Functional Assays:
 - For enzymes, the effect of the test compound on the catalytic activity is measured using a substrate-specific assay (e.g., colorimetric or fluorometric).
 - For ion channels (e.g., hERG), patch-clamp electrophysiology is used to measure the effect of the compound on ion channel currents.
 - Data Analysis: Significant interaction is typically defined as >50% inhibition or stimulation at the tested concentration. For hits, follow-up dose-response studies are conducted to determine IC50 or EC50 values.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

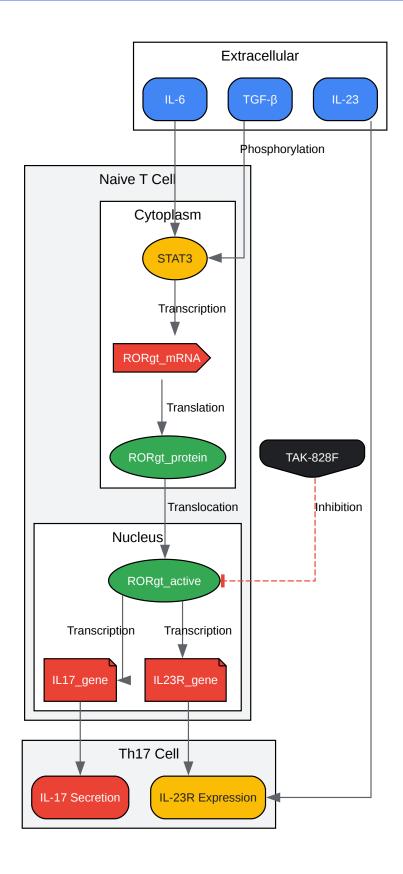
- Objective: To assess the selectivity of a compound against a large panel of protein kinases.
- Methodology: A competition binding assay is a common format.



- Assay Principle: An immobilized active site-directed ligand for each kinase is used. The test compound is incubated with the kinase and the immobilized ligand.
- Competition: The test compound competes with the immobilized ligand for binding to the kinase.
- Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using a DNA-tagged antibody against the kinase followed by qPCR.
- Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase. The data can be used to generate a selectivity profile and identify potential off-target kinase interactions.

Visualizations Signaling Pathway of RORyt and Th17 Cell Differentiation





Click to download full resolution via product page



Caption: RORyt signaling pathway in Th17 cell differentiation and the inhibitory action of **TAK-828F**.

Experimental Workflow for Off-Target Screening



Click to download full resolution via product page

Caption: A typical workflow for in vitro off-target liability screening of a drug candidate.

Conclusion

TAK-828F demonstrates high selectivity for RORγt over its closely related isoforms, RORα and RORβ, and shows a clean profile against a panel of other nuclear receptors. This high selectivity is a desirable characteristic for a therapeutic candidate, as it may minimize the potential for off-target effects mediated by other nuclear receptors. While comprehensive off-target screening data for a broad panel of receptors, ion channels, and enzymes is not publicly available for **TAK-828F**, the available data suggests a favorable selectivity profile.

In comparison, several other RORyt inhibitors have faced development challenges. VTP-43742 was associated with liver toxicity, and the development of BI 730357 and cedirogant was discontinued due to efficacy and toxicology concerns, respectively. IMU-935 has shown a good safety profile in early clinical studies.

The rigorous assessment of off-target activities through comprehensive screening panels is crucial for the development of safe and effective therapeutics. The data available to date supports the continued development of **TAK-828F** as a selective RORyt inverse agonist with a promising safety profile. Further disclosure of comprehensive off-target screening data will provide a more complete understanding of its safety and selectivity.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORyt inverse agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [TAK-828F Off-Target Screening and Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611126#tak-828f-off-target-screening-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com